molecular formula C10H6BrNO3 B3038897 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid CAS No. 927676-51-5

2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid

Cat. No.: B3038897
CAS No.: 927676-51-5
M. Wt: 268.06 g/mol
InChI Key: QUZIHUPGUBHRRE-UHFFFAOYSA-N
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Description

The compound “2-(6-bromo-1H-indol-3-yl)ethanol” is a related compound . It’s an indole derivative, which are aromatic compounds that have a wide range of biological applications .


Synthesis Analysis

A preparation method for a similar compound, “6-bromoindole derivative”, involves using 6-bromoindole as an initial raw material, carrying out Friedel-Craft reaction, amidation, reduction, and t-butyloxycarboryl protective reaction .


Chemical Reactions Analysis

Indole derivatives, such as “2-(6-bromo-1H-indol-3-yl)ethanol”, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The related compound “2-(6-bromo-1H-indol-3-yl)ethanol” is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Rearrangement and Synthesis of Derivatives : The compound 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone, closely related to 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid, can undergo rearrangement with primary amines to produce substituted indole-3-acetic acids and other derivatives, such as β-substituted tryptamines and β-aminoketones, through a pseudo-Favorskii mechanism (Sanchez & Parcell, 1990).

  • Synthesis of Novel COX-2 Inhibitors : 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, structurally similar to this compound, has been synthesized as a selective cyclooxygenase 2 (COX-2) inhibitor. This synthesis uses a novel indole formation technique involving an alkylation/1,4-addition/elimination/isomerization cascade (Caron et al., 2003).

Marine Natural Products and Pharmacological Studies

  • Marine Tunicate-Derived Bromoindole Alkaloids : A study on a colonial marine tunicate yielded bromoindole containing compounds including (6-bromo-1H-indol-3-yl)oxoacetamide, showing structural similarities to this compound. These compounds were evaluated for antibacterial properties and FXR antagonist potential, though no significant activity was found (Hahn et al., 2015).

  • Thorectidae Sponges and Brominated Alkaloids : Chemical investigation of Thorectandra and Smenospongia sponges yielded brominated tryptophan derivatives, including 6-bromo-1H-indole-3-carboxylic acid. These compounds showed moderate inhibitory activity against Staphylococcus epidermidis (Segraves & Crews, 2005).

Anticancer Potential and Molecular Docking Studies

  • Anticancer and Bcl-2 Docking Studies : Research on indole-coumarin hybrids, which include molecules similar to this compound, indicates their potential in anticancer drug development. These compounds were evaluated for cytotoxic effects on human breast adenocarcinoma cells and normal cell lines, with some showing promising results in apoptosis induction and cell cycle arrest (Kamath et al., 2015).

  • Enzyme Inhibition and Antimicrobial Activity : Another study involving 2-cyano-3-(1H-indol-3-yl)prop-2-enethioamide, a related compound, explored its potential as an antimicrobial agent and in GST enzyme activity. This indicates potential applications of similar compounds in biological and pharmacological research (Attaby et al., 2007).

Additional Applications

  • Novel Synthetic Pathways and Potential Biological Activities : The compound 6-bromo-1H-indole-3-carboxylic acid, closely related to this compound, has been synthesized in various studies, demonstrating its significance in the development of novel synthetic pathways and potential biological activities, including anti-inflammatory properties (McKay et al., 2002).

Mechanism of Action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

The compound “2-(6-bromo-1H-indol-3-yl)ethanol” has been classified with the signal word “Warning” and hazard statements H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . For example, a fluorinated analogue of the marine bisindole alkaloid “2,2-bis(6-bromo-1H-indol-3-yl)ethanamine” has been tested for its potential use as an antibiotic adjuvant and antibiofilm agent .

Properties

IUPAC Name

2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(9(13)10(14)15)4-12-8(6)3-5/h1-4,12H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZIHUPGUBHRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step E (1): To a solution of 6-bromo-1H-indole (1.4 g, 7.14 mmol) in Et2O (15.0 mL) was added oxalyl chloride (1.18 g, 9.29 mmol) dropwise at 0° C. under N2. The reaction mixture was stirred at rt for 4 h. An orange precipitate formed, then 40 mL of saturated NaHCO3 was added. The mixture was then stirred at 80° C. for 30 min. Et2O was added to extract the unreacted starting materials. The resulting aqueous layer was acidified with concentrated HCl, and the product precipitated. The solid was filtered and dried to give 1.6 g (yield 83.6%) of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetic acid. MS (ESI) (M−H)+=265.98. 1H-NMR(500 MHz, CD3OD) δ 8.39-8.78 (m, 1 H), 8.21 (d, J=8.24 Hz, 1 H), 7.69 (s, 1 H), 7.40 (d, J=8.55 Hz, 1 H).
[Compound]
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1.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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